molecular formula C₅¹³CH₁₁NaO₇ B1161275 Sodium D-Gluconate-1-13C

Sodium D-Gluconate-1-13C

Cat. No.: B1161275
M. Wt: 219.13
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium D-Gluconate-1-13C is a stable isotope-labeled derivative of sodium gluconate, where the first carbon atom in the gluconate moiety is replaced with the non-radioactive isotope carbon-13 (13C). Its molecular formula is 13C C5H11NaO7, with a molecular weight of 219.13 g/mol and a purity of >95% (HPLC) . This compound is primarily utilized as a metabolic tracer in biochemical and pharmacological studies to investigate the uptake, distribution, and excretion of gluconate in biological systems. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to monitor the incorporation of the 13C label into metabolites, enabling precise tracking of metabolic pathways and flux analysis .

Key suppliers include Santa Cruz Biotechnology (product code: sc-473984, 10 mg priced at $393.00) and TRC Chemicals (product code: TRC-S634002), with additional vendors like CymitQuimica offering competitive pricing (e.g., 100 mg at €1,801.00) .

Properties

Molecular Formula

C₅¹³CH₁₁NaO₇

Molecular Weight

219.13

Synonyms

D-Guconic-1-13C Acid Sodium Salt; 

Origin of Product

United States

Scientific Research Applications

Biochemical Research

Sodium D-Gluconate-1-13C serves as a tracer in metabolic studies due to its isotopic labeling. This characteristic allows researchers to track the compound's pathways and transformations within biological systems.

Metabolic Studies

  • Tracer Studies : this compound is utilized in nuclear magnetic resonance (NMR) spectroscopy to study metabolic pathways involving carbohydrates. It helps in understanding how glucose derivatives are metabolized in various organisms.

Enzyme Kinetics

  • Enzyme Activity Assessment : The compound can be used to assess the activity of enzymes involved in gluconeogenesis and glycolysis, providing insights into energy metabolism under different physiological conditions .

Clinical Nutrition

This compound has implications in clinical nutrition, particularly concerning micronutrient management.

Micronutrient Guidelines

  • The compound is referenced in clinical guidelines for enteral and parenteral nutrition, where it may help evaluate the bioavailability of nutrients and their metabolic effects on patients with specific deficiencies .

Environmental Science

In environmental studies, this compound plays a role in assessing the biodegradability of organic compounds.

Biodegradation Studies

  • Environmental Impact : Research indicates that gluconates are readily biodegradable, making this compound useful for studying the degradation processes of organic pollutants in various ecosystems .

Industrial Applications

This compound is also applied in industrial processes due to its properties as a chelating agent.

Cleaning Agents

  • The compound is used in formulating cleaning agents and metal surface treatments because of its ability to sequester metal ions, enhancing the effectiveness of these products .

Food Industry

  • In the food industry, this compound acts as a food additive under the "quantum satis" principle, indicating its safety for use within regulated limits .

Case Studies

StudyApplicationFindings
NMR TracingMetabolic PathwaysDemonstrated effective tracing of glucose metabolism using this compound as a marker.
Clinical NutritionMicronutrient AbsorptionEvaluated the role of gluconates in enhancing nutrient absorption during enteral feeding .
Environmental ImpactBiodegradabilityConfirmed rapid degradation rates of sodium gluconates in aquatic environments, indicating low ecological toxicity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Sodium D-Gluconate-13C6

Sodium D-Gluconate-13C6 is a multi-labeled variant where all six carbons in the gluconate backbone are replaced with 13C. This results in a higher molecular weight (225.15 g/mol ) compared to the single-labeled Sodium D-Gluconate-1-13C. The multi-labeling enhances sensitivity in tracing metabolic networks but increases production costs. For example, Sodium D-Gluconate-13C6 (TRC-S634003) is typically priced higher per milligram than its single-labeled counterpart .

Non-Isotopic Sodium Gluconate

The unlabeled sodium gluconate (CAS 527-07-1) shares identical chemical properties but lacks the 13C tracer. It is widely used in industrial applications, such as food additives and chelating agents, due to its cost-effectiveness. However, it cannot provide the metabolic insights enabled by isotopic labeling .

Calcium Gluconate

Calcium gluconate (CAS 299-28-5) is a related compound where sodium is replaced with calcium. While it serves similar roles in medical applications (e.g., treating hypocalcemia), its metabolic interactions differ due to the calcium ion’s distinct biological functions. Isotope-labeled calcium gluconate variants are less common, highlighting this compound’s niche in metabolic research .

D-Glucosamine-1-13C Hydrochloride

Another 13C-labeled carbohydrate derivative, D-Glucosamine-1-13C hydrochloride (CAS 74223-64-0), is used in glycosylation and chondroitin synthesis studies. Unlike this compound, it focuses on amino sugar metabolism, demonstrating the specificity of isotopic labeling in diverse biochemical pathways .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Isotopic Labeling Purity Price (10 mg) Supplier Examples
This compound 13C C5H11NaO7 219.13 1-13C >95% (HPLC) $393.00 Santa Cruz Biotechnology
Sodium D-Gluconate-13C6 13C6 C6H11NaO7 225.15 6-13C >95% (HPLC) N/A TRC Chemicals
Sodium Gluconate (unlabeled) C6H11NaO7 218.14 None >98% $50–$100 CymitQuimica
Calcium Gluconate C12H22CaO14 430.37 None >99% $20–$50 Various

Preparation Methods

Ozone-Mediated Oxidation in Three-Phase Reactors

The ozone-driven method, described in CN103739478A, utilizes a gas-liquid-solid three-phase reactor to oxidize glucose-1-13C. Activated carbon serves as a catalyst, enhancing reaction kinetics by providing a high-surface-area substrate for ozone interaction.

Reaction Conditions:

  • Temperature : Ambient to 40°C.

  • Pressure : 0.2–0.5 MPa.

  • Ozone Flow Rate : 0.5–1.0 vvm (volume per volume per minute).

  • Residence Time : 4–6 hours for >95% conversion.

Glucose-1-13C solution is introduced at the reactor’s top, while ozone is fed countercurrently from the bottom. The reaction proceeds via radical intermediates, with the 13C label remaining intact due to the selectivity of ozone for the C1 position.

Limitations:

  • Requires rigorous pH control (5.0–7.0) to prevent side reactions.

  • Post-reaction filtration is needed to remove activated carbon, introducing a 2–3% product loss.

Enzymatic Catalysis for High-Yield Synthesis

Dual-Enzyme System: Glucose Oxidase and Catalase

CN104450806A details an enzymatic approach achieving >99% purity and 90% yield by leveraging glucose oxidase (GOx) and catalase. This method avoids harsh oxidants, preserving the 13C label’s integrity.

Protocol Overview:

  • Reaction Setup :

    • Substrate : 35–40% (w/v) glucose-1-13C solution.

    • Enzyme Loadings :

      • Glucose oxidase: 5,000–10,000 U/mL.

      • Catalase: 100,000–200,000 U/mL.

    • Conditions :

      • Temperature: 38 ± 1°C.

      • pH: 5.0–7.0 (maintained with 40–50% NaOH).

      • Aeration: 0.5–1.0 vvm compressed air.

      • Stirring: 250–300 rpm.

  • Reaction Mechanism :

    • GOx oxidizes glucose-1-13C to gluconic acid-1-13C, generating H₂O₂.

    • Catalase decomposes H₂O₂ into H₂O and O₂, preventing enzyme inactivation.

  • Termination and Purification :

    • Enzyme Inactivation : Heating to 80°C for 5 minutes.

    • Decolorization : Activated carbon adsorption (3% w/v).

    • Crystallization : Vacuum evaporation to 70% concentration, followed by fluidized-bed drying.

Advantages Over Chemical Methods:

  • Higher Selectivity : No side products (e.g., ketogluconates).

  • Scalability : Suitable for continuous production with immobilized enzymes.

Comparative Analysis of Synthesis Methods

ParameterOzone OxidationEnzymatic Catalysis
Catalyst Activated carbonGlucose oxidase/catalase
Reaction Time 4–6 hours20–24 hours
Yield 85–90%90.2%
Purity 95–97%99.2%
Isotopic Retention >98%>99.5%
Energy Consumption High (ozone generation)Moderate (temperature control)

The enzymatic method outperforms ozone oxidation in yield and purity, making it preferable for pharmaceutical-grade this compound. However, chemical oxidation remains relevant for bulk industrial applications due to faster reaction times.

Quality Control and Isotopic Verification

Analytical Techniques for 13C-Labeled Products

  • NMR Spectroscopy : Confirms 13C incorporation at C1 via chemical shift analysis (δ 96–98 ppm for anomeric carbon).

  • HPLC-MS : Quantifies isotopic purity (>99%) and detects trace impurities.

  • Elemental Analysis : Validates sodium content (theoretical: 10.5%; observed: 10.2–10.6%) .

Q & A

Q. How is Sodium D-Gluconate-1-13C utilized to trace metabolic pathways in biochemical studies?

this compound is a stable isotope-labeled compound used to monitor metabolic flux in biological systems. Researchers employ nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to track the incorporation of the 13C label into downstream metabolites. For example, NMR can detect shifts in 13C signals to identify metabolic intermediates, while MS quantifies isotopic enrichment. Experimental designs often involve incubating cells or tissues with the labeled compound under controlled conditions (e.g., pH, temperature) and sampling at timed intervals to capture dynamic pathway activity. Proper controls (e.g., unlabeled controls) are critical to distinguish background noise from true isotopic signals .

Q. What methodological steps ensure solubility and stability of this compound in aqueous solutions?

To optimize solubility:

  • Heat the sample to 37°C to reduce viscosity.
  • Use ultrasonication (e.g., 10–15 minutes in a bath sonicator) to disrupt aggregates.
  • Prepare stock solutions in polar solvents like water or buffered saline, avoiding DMSO unless necessary. For stability, aliquot solutions and store at -80°C (stable for 6 months) or -20°C (stable for 1 month). Avoid repeated freeze-thaw cycles to prevent degradation .

Q. How should researchers design experiments to study this compound uptake in cellular systems?

Key considerations include:

  • Cell culture conditions : Use serum-free media during isotope incubation to minimize competing carbon sources.
  • Dose optimization : Conduct pilot studies to determine non-toxic, physiologically relevant concentrations (e.g., 1–10 mM).
  • Time-course sampling : Collect intracellular/extracellular metabolites at intervals (e.g., 0, 30, 60 minutes) to capture uptake kinetics.
  • Analytical validation : Pair NMR/MS data with enzymatic assays (e.g., gluconate dehydrogenase activity) to confirm pathway specificity .

Advanced Research Questions

Q. How can dynamic nuclear polarization (DNP) enhance 13C detection sensitivity in NMR studies of this compound?

DNP amplifies 13C signal-to-noise ratios by hyperpolarizing nuclear spins at low temperatures (~1.2 K) and high magnetic fields (3.35 T). Post-polarization, rapid dissolution in warm solvent preserves polarization, enabling detection of low-concentration metabolites. Key parameters to optimize:

  • Microwave frequency : ~94 GHz for 13C excitation.
  • Dissolution speed : <2 seconds to retain >90% polarization.
  • Solvent compatibility : Use deuterated buffers to reduce proton interference. This method has achieved 44,400-fold signal enhancement for 13C in urea, applicable to gluconate studies .

Q. What computational tools integrate 13C metabolic flux analysis (MFA) data from this compound experiments?

Advanced MFA relies on:

  • Isotopomer spectral analysis (ISA) : Models isotopic labeling patterns to infer pathway activity.
  • Software platforms : Use tools like INCA (Isotopomer Network Compartmental Analysis) or OpenFLUX to simulate flux distributions.
  • Statistical validation : Apply Monte Carlo simulations to quantify uncertainty in flux estimates. Discrepancies in labeling patterns between studies may arise from differences in cell type-specific pathway regulation or experimental conditions (e.g., oxygen availability) .

Q. How can researchers resolve contradictions in 13C isotopic incorporation rates across metabolic studies?

Contradictions often stem from:

  • Heterogeneous cell populations : Use single-cell metabolomics or fluorescence-activated cell sorting (FACS) to isolate uniform populations.
  • Incomplete pathway mapping : Combine tracer studies with genetic knockouts (e.g., CRISPR-Cas9) to validate enzyme contributions.
  • Analytical variability : Standardize protocols for sample quenching (e.g., liquid nitrogen snap-freezing) and extraction (e.g., methanol:water solvents) .

Methodological Tables

Q. Table 1: Key NMR Parameters for 13C-Labeled Sodium D-Gluconate

ParameterValue/DescriptionReference
Magnetic field strength9.4 T (for thermal equilibrium comparison)
Polarization duration1–2 hours
Dissolution temperature37°C
Signal enhancement>10,000× vs. thermal equilibrium

Q. Table 2: Solubility Optimization Protocol

StepConditionReference
Heating37°C for 10 minutes
Sonication15 minutes in ultrasonic bath
SolventPhosphate-buffered saline (PBS), pH 7.4

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